2-[(4-{[(Tetrahydro-2-furanylmethyl)amino]-carbonyl}anilino)carbonyl]benzoic acid 2-[(4-{[(Tetrahydro-2-furanylmethyl)amino]-carbonyl}anilino)carbonyl]benzoic acid
Brand Name: Vulcanchem
CAS No.: 940463-84-3
VCID: VC21391080
InChI: InChI=1S/C20H20N2O5/c23-18(21-12-15-4-3-11-27-15)13-7-9-14(10-8-13)22-19(24)16-5-1-2-6-17(16)20(25)26/h1-2,5-10,15H,3-4,11-12H2,(H,21,23)(H,22,24)(H,25,26)
SMILES: C1CC(OC1)CNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O
Molecular Formula: C20H20N2O5
Molecular Weight: 368.4g/mol

2-[(4-{[(Tetrahydro-2-furanylmethyl)amino]-carbonyl}anilino)carbonyl]benzoic acid

CAS No.: 940463-84-3

Cat. No.: VC21391080

Molecular Formula: C20H20N2O5

Molecular Weight: 368.4g/mol

* For research use only. Not for human or veterinary use.

2-[(4-{[(Tetrahydro-2-furanylmethyl)amino]-carbonyl}anilino)carbonyl]benzoic acid - 940463-84-3

Specification

CAS No. 940463-84-3
Molecular Formula C20H20N2O5
Molecular Weight 368.4g/mol
IUPAC Name 2-[[4-(oxolan-2-ylmethylcarbamoyl)phenyl]carbamoyl]benzoic acid
Standard InChI InChI=1S/C20H20N2O5/c23-18(21-12-15-4-3-11-27-15)13-7-9-14(10-8-13)22-19(24)16-5-1-2-6-17(16)20(25)26/h1-2,5-10,15H,3-4,11-12H2,(H,21,23)(H,22,24)(H,25,26)
Standard InChI Key IBJHFVGJSRFKRE-UHFFFAOYSA-N
SMILES C1CC(OC1)CNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O
Canonical SMILES C1CC(OC1)CNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O

Introduction

The compound 2-[(4-{[(Tetrahydro-2-furanylmethyl)amino]-carbonyl}anilino)carbonyl]benzoic acid is a complex organic molecule with a molecular formula of C20H20N2O5 and a molecular weight of 368.38 g/mol . This compound is part of a broader class of organic compounds that incorporate tetrahydro-2-furanylmethyl groups, which are known for their potential biological activities.

Synthesis and Characterization

The synthesis of 2-[(4-{[(Tetrahydro-2-furanylmethyl)amino]-carbonyl}anilino)carbonyl]benzoic acid typically involves multi-step reactions starting from readily available precursors. The process may include amide bond formation between aniline derivatives and tetrahydro-2-furanylmethyl carbamoyl groups, followed by coupling with benzoic acid derivatives. Characterization techniques such as NMR, IR, and mass spectrometry are used to confirm the structure and purity of the compound.

Biological Activity and Potential Applications

While specific biological activity data for 2-[(4-{[(Tetrahydro-2-furanylmethyl)amino]-carbonyl}anilino)carbonyl]benzoic acid are not readily available, compounds with similar structural motifs have shown promise in various therapeutic areas. For instance, derivatives containing tetrahydrofuran rings have been explored for their antimicrobial and antitubercular properties . The presence of an aniline group linked to a carbamoyl moiety suggests potential interactions with enzymes or receptors, which could be leveraged for drug development.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator